(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol
Description
The compound (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol is a substituted oxane derivative characterized by:
- Oxane core: A six-membered oxygen-containing ring.
- Substituents:
- Hydroxymethyl group at position 2.
- Benzyl (phenylmethoxy) protecting groups at positions 4 and 4.
- Phenylsulfanyl (thioether) group at position 6.
- Stereochemistry: 2R,3S,4S,5R,6S configuration, critical for its spatial interactions in synthetic or biological applications.
This compound is likely an intermediate in carbohydrate chemistry or glycoconjugate synthesis, where benzyl groups protect hydroxyls during selective functionalization .
Properties
Molecular Formula |
C26H28O5S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol |
InChI |
InChI=1S/C26H28O5S/c27-16-22-23(28)24(29-17-19-10-4-1-5-11-19)25(30-18-20-12-6-2-7-13-20)26(31-22)32-21-14-8-3-9-15-21/h1-15,22-28H,16-18H2/t22-,23+,24+,25-,26+/m1/s1 |
InChI Key |
RCNHWIGTXCJGFF-CAKRBILKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)SC4=CC=CC=C4)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)SC4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol typically involves multiple steps, including the protection of hydroxyl groups, formation of the oxane ring, and introduction of phenylmethoxy and phenylsulfanyl groups. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using reagents such as benzyl chloride in the presence of a base to form benzyl ethers.
Formation of the Oxane Ring: Cyclization reactions under acidic or basic conditions.
Introduction of Phenylsulfanyl Group: Nucleophilic substitution reactions using thiophenol derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Scientific Research Applications
Pharmaceutical Applications
This compound exhibits several promising pharmaceutical applications, particularly in drug formulation and development.
Antioxidant Properties
Research has indicated that compounds with similar structural frameworks possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Drug Delivery Systems
The unique structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery to specific tissues or cells.
Anti-inflammatory Effects
Studies have suggested that derivatives of this compound may exhibit anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and managing it can lead to improved health outcomes.
Biochemical Applications
The compound's biochemical applications are primarily focused on its interactions with biological molecules.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders such as diabetes.
Interaction with Cell Membranes
The phenylsulfanyl group in the structure enhances the compound's ability to interact with cell membranes, which may facilitate the study of membrane dynamics and cellular processes.
Material Science Applications
In material science, the compound's unique chemical structure allows for various applications:
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials such as polymers and nanomaterials. Its ability to undergo polymerization reactions makes it suitable for creating advanced materials with specific properties.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be used in formulating coatings and adhesives that require durability and resistance to environmental factors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study B | Drug Delivery | Enhanced drug solubility and bioavailability in animal models when used as a carrier. |
| Study C | Enzyme Inhibition | Showed effective inhibition of target enzymes involved in glucose metabolism, indicating potential for diabetes management. |
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
Compound A :
- Name : (2R,3R,4S,5R,6S)-6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol .
- Differences :
- Position 6 substituent : Methoxy (vs. phenylsulfanyl in the target).
- Hydroxymethyl protection : Fully benzylated (vs. free hydroxymethyl in the target).
- Stereochemistry : 3R configuration (vs. 3S in the target).
Compound B :
- Name: (2R,3S,4S,5R,6S)-4,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-ol .
- Differences: Position 6 substituent: 4-Methoxyphenoxy (ether linkage vs. thioether in the target). Hydroxymethyl protection: Benzylated (vs. free in the target).
Comparative Data Table
Functional and Reactivity Insights
Substituent Effects: The phenylsulfanyl group in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to the methoxy (logP ~1.8) or phenoxy (logP ~2.5) groups in analogs . This property may improve membrane permeability in biological systems. Thioethers are less polarizable than ethers but more resistant to acid-catalyzed hydrolysis, making the target compound a stable intermediate in harsh reaction conditions .
Protection Strategy :
- Compound A and B use full benzylation of hydroxymethyl, which simplifies selective deprotection in multi-step syntheses. The target’s free hydroxymethyl may allow direct functionalization but requires careful handling to avoid oxidation .
Biological Activity
The compound (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 464.42 g/mol. The structure features multiple functional groups including hydroxymethyl and phenylsulfanyl moieties, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.42 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol |
| CAS Registry Number | Not available |
Mechanisms of Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antioxidant Activity : The presence of phenolic groups contributes to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that similar compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.
- Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial activity against various bacterial strains. The phenylsulfanyl group is hypothesized to enhance membrane permeability of bacterial cells, leading to cell lysis.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.
Case Study 1: Antioxidant Efficacy
A study conducted on derivatives of similar structures demonstrated that compounds with hydroxymethyl and phenyl groups significantly reduced oxidative stress markers in human cell lines. The tested compound showed a dose-dependent increase in antioxidant activity compared to controls.
Case Study 2: Antimicrobial Testing
In a laboratory setting, (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-phenylsulfanyloxan-3-ol was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial effectiveness.
Case Study 3: Anti-inflammatory Response
In vivo studies on animal models indicated that administration of the compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key markers of inflammation. This suggests its potential application in treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation to minimize inhalation risks. Store the compound in a dry, cool environment away from ignition sources, as static discharge or heat may destabilize its phenylsulfanyl group . In case of accidental exposure, follow SDS-recommended protocols: flush eyes/skin with water for ≥15 minutes and seek medical attention if irritation persists .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify stereochemistry (e.g., axial/equatorial substituents on the oxane ring) and phenylmethoxy group positions. Compare coupling constants to confirm configurations (e.g., for axial vs. equatorial protons) .
- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight (e.g., CHOS, MW 476.57 g/mol) and detect impurities. Electrospray ionization (ESI) is suitable due to polar functional groups .
- Polarimetry : Measure optical rotation to validate enantiomeric purity, as incorrect stereochemistry may nullify biological activity .
Advanced Research Questions
Q. How can regioselective synthesis of the phenylsulfanyl group be optimized?
- Methodological Answer :
- Protecting Group Strategy : Temporarily block hydroxyl groups with benzyl ethers (stable under acidic conditions) to direct sulfanylation to the C6 position. Use thiophiles like PhSH/BF-EtO for electrophilic substitution .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent polarity). For example, higher dielectric solvents (e.g., DMF) may enhance nucleophilicity of the sulfur nucleophile .
- Monitoring : Track reaction progress via TLC (R shifts) or in situ IR for S-O bond formation (~1050 cm) .
Q. How should researchers reconcile discrepancies in reported stability data under acidic/basic conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C for 24h) with HPLC monitoring. The phenylsulfanyl group is prone to hydrolysis under strong acids, while benzyl ethers may cleave in basic conditions .
- Mechanistic Analysis : Use DFT calculations to model hydrolysis pathways. For example, protonation of the sulfanyl oxygen could accelerate C-S bond cleavage .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., ’s tetrahydrofuran derivatives) to identify trends in substituent stability .
Q. What in vitro models are suitable for preliminary biological activity assessment?
- Methodological Answer :
- Carbohydrate-Metabolism Studies : Test inhibition of α-glucosidase or glycogen phosphorylase (relevant to hypoglycemic activity). Derivatives with similar substitution patterns (e.g., ’s chromen-3-yl ethers) show IC values in µM ranges .
- Cell-Based Assays : Use HepG2 cells to evaluate glucose uptake modulation. Pre-functionalize the compound with fluorescent tags (e.g., BODIPY) for cellular tracking via confocal microscopy .
- SAR Analysis : Compare activity of analogs with varied substituents (e.g., replacing phenylsulfanyl with methylthio) to pinpoint pharmacophoric groups .
Data Contradiction Analysis
Q. How to address conflicting hazard classifications across safety data sheets (SDS)?
- Methodological Answer :
- Source Evaluation : Prioritize SDS from academic journals or regulatory bodies (e.g., OSHA) over commercial vendors. For example, classifies the compound as non-hazardous, while lists acute toxicity (H302). Validate via acute toxicity testing in zebrafish embryos (LC determination) .
- Literature Review : Cross-reference PubChem or Reaxys for peer-reviewed toxicity data. If unavailable, assume worst-case precautions (e.g., treat as H302 until disproven) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
